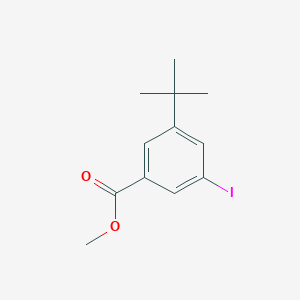

Methyl 3-tert-butyl-5-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-tert-butyl-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVWEKRGYNHWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646941 | |

| Record name | Methyl 3-tert-butyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217476-42-1 | |

| Record name | Methyl 3-tert-butyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Methyl 3 Tert Butyl 5 Iodobenzoate

Reactions at the Iodinated Aromatic Center

The presence of an iodine atom on the aromatic ring makes methyl 3-tert-butyl-5-iodobenzoate an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to low-valent metal centers, a critical step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com this compound readily participates in several of these transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org For this compound, this reaction provides a direct route to synthesize 3-tert-butyl-5-alkynylbenzoates. The reaction typically proceeds under mild conditions and exhibits good functional group tolerance. nih.gov The general scheme for the Sonogashira coupling of this compound is shown below:

Reaction Scheme:

Ar-I + R-C≡CH → Ar-C≡C-R + HI

(where Ar = 3-tert-butyl-5-(methoxycarbonyl)phenyl)

The choice of palladium catalyst, ligand, and base can significantly influence the reaction's efficiency. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. mit.edu

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. sigmaaldrich.com This method is particularly useful for creating carbon-carbon bonds. This compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the 5-position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. organic-chemistry.org It represents one of the most effective methods for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines to yield the corresponding 3-tert-butyl-5-aminobenzoates. The selection of the appropriate phosphine ligand is crucial for achieving high yields and good selectivity. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl Alkynes |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Aryl-Alkyl/Aryl/Vinyl |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand | Arylamines |

Direct Arylation and C-H Functionalization Strategies

Direct arylation, a type of C-H functionalization, has emerged as a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. nih.gov In the context of this compound, this would typically involve the reaction with an aromatic compound containing an activatable C-H bond. Palladium catalysis is commonly employed for these transformations. mdpi.comnih.gov While specific examples for the direct arylation of this compound are not extensively documented in the provided search results, the general principles of direct arylation of aryl halides suggest its feasibility. nih.gov

Nucleophilic Substitution Pathways on the Iodoaromatic System

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides like this compound is generally difficult. The electron-rich nature of the benzene (B151609) ring and the lack of strong electron-withdrawing groups ortho or para to the iodine atom make it resistant to attack by nucleophiles. However, under forcing conditions or with the use of highly reactive nucleophiles, some substitution might be achievable, though this is not a common reaction pathway for this substrate.

Reactivity of the Methyl Ester Functional Group

The methyl ester group in this compound can undergo several characteristic reactions of esters.

Transesterification Reactions for Ester Exchange

Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. This reaction can be catalyzed by acids or bases. For this compound, transesterification allows for the synthesis of other alkyl benzoates. For instance, reaction with a higher boiling alcohol in the presence of a suitable catalyst can yield the corresponding ethyl, propyl, or other alkyl esters. researchgate.netitb.ac.id Lipase-catalyzed transesterification has also been explored for various esters, offering a milder and more selective alternative. nih.gov

Table 2: Conditions for Transesterification of Methyl Esters

| Catalyst | Alcohol | Temperature | Key Features |

| Acid (e.g., H2SO4) | Various | Elevated | Equilibrium-driven |

| Base (e.g., NaOMe) | Various | Room Temp. to Elevated | Generally faster than acid catalysis |

| Lipase | Various | Mild (e.g., 40°C) | High selectivity, environmentally benign |

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, (3-tert-butyl-5-iodophenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by a second hydride addition to the resulting aldehyde intermediate.

Reaction Scheme:

Ar-COOCH3 + [H]- → Ar-CH2OH

(where Ar = 3-tert-butyl-5-iodophenyl)

This reduction provides a route to a different class of compounds that can be further functionalized.

Hydrolysis Kinetics under Various Catalytic Conditions

The hydrolysis of methyl benzoates, such as this compound, is a well-studied process that can be catalyzed by acid or base. oieau.frquora.com The rate of this reaction is significantly influenced by the nature of the substituents on the benzene ring. In the case of this compound, both the tert-butyl and iodo groups play a role in modulating the reactivity of the ester functional group.

Under alkaline conditions, the hydrolysis (saponification) proceeds via a nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester. oieau.fr The rate of this reaction is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups generally accelerate the hydrolysis by stabilizing the negatively charged transition state, while electron-donating groups have the opposite effect. oieau.fr The iodo substituent is weakly electron-withdrawing, which would slightly accelerate the hydrolysis compared to unsubstituted methyl benzoate (B1203000). Conversely, the tert-butyl group is weakly electron-donating, which would slightly decelerate the reaction.

Steric hindrance also plays a critical role, particularly with bulky substituents like the tert-butyl group. rsc.orgpsu.edu Although the tert-butyl group is in the meta position relative to the ester, it can still exert some steric hindrance, potentially slowing the approach of the nucleophile. Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, have shown that high temperatures (200–300 °C) and alkaline conditions can overcome this hindrance to achieve quantitative hydrolysis. rsc.orgpsu.edu

Table 1: Estimated Relative Hydrolysis Rates of Substituted Methyl Benzoates This interactive table provides a qualitative comparison of expected hydrolysis rates under alkaline conditions based on the electronic effects of substituents.

| Compound | Substituent Effect | Expected Relative Rate |

| Methyl 4-nitrobenzoate | Strong Electron-Withdrawing | Fastest |

| Methyl 4-chlorobenzoate | Moderate Electron-Withdrawing | Fast |

| This compound | Weakly Withdrawing (Iodo) & Weakly Donating (tert-Butyl) | Intermediate |

| Methyl benzoate | None (Reference) | Baseline |

| Methyl 4-methylbenzoate | Weak Electron-Donating | Slow |

Note: Data is illustrative and based on established principles of substituent effects on ester hydrolysis. oieau.fr

Influence of the tert-Butyl Substituent on Aromatic Reactivity

The tert-butyl group significantly influences the reactivity of the aromatic ring through a combination of steric and electronic effects.

Steric Effects on Reaction Rates and Selectivity

The most prominent feature of the tert-butyl group is its large size, which imposes significant steric hindrance. numberanalytics.comucalgary.ca In electrophilic aromatic substitution reactions, this bulkiness hinders the approach of the electrophile to the positions adjacent (ortho) to the tert-butyl group. stackexchange.comyoutube.com Consequently, substitution is strongly favored at the less sterically crowded positions.

For example, in the nitration of tert-butylbenzene, the major product is the para-substituted isomer, with only a small amount of the ortho product forming. stackexchange.comwikipedia.org This contrasts with the nitration of toluene, where the smaller methyl group allows for a much higher proportion of ortho substitution. wikipedia.org In this compound, the tert-butyl group at position 3 would sterically hinder position 2 and, to a lesser extent, position 4, influencing the regioselectivity of any further substitution on the ring.

Table 2: Regioselectivity in the Nitration of Substituted Benzenes This interactive table demonstrates the impact of substituent size on the distribution of products in an electrophilic aromatic substitution reaction.

| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Toluene | ~58 | ~5 | ~37 |

| tert-Butylbenzene | 12 | 8.5 | 79.5 |

Source: Data derived from studies on electrophilic aromatic substitution. stackexchange.com

Electronic Perturbations on Aromatic Electrophilic and Nucleophilic Processes

The tert-butyl group is generally considered an activating group in electrophilic aromatic substitution, meaning it increases the reaction rate compared to benzene. ucalgary.castackexchange.com This activation is due to its electron-donating nature. This electronic effect can be explained by two main factors:

Inductive Effect : Alkyl groups are more electron-releasing than hydrogen, and they donate electron density through the sigma bond framework to the sp²-hybridized carbons of the aromatic ring. This enriches the electron density of the ring, making it more nucleophilic and stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. stackexchange.com

Hyperconjugation : While less significant than in a methyl group due to the absence of α-hydrogens, C-C hyperconjugation can contribute to the electron-donating effect. stackexchange.com

The electron-donating nature of the tert-butyl group directs incoming electrophiles to the ortho and para positions. stackexchange.com However, as noted previously, steric effects dominate, leading to a strong preference for para substitution. ucalgary.cawikipedia.org In nucleophilic aromatic substitution processes, the electron-donating tert-butyl group would have a deactivating effect, as it would destabilize the negatively charged Meisenheimer complex intermediate. The insertion of tert-butyl groups has been shown to raise the LUMO level of aromatic systems, reflecting its electron-donating character. rsc.org

Photochemical Reactivity and Photoinduced Transformations

The presence of the iodo-substituent makes this compound susceptible to photochemical reactions, particularly those involving the cleavage of the carbon-iodine bond. acs.org

Exploration of Photoredox Catalysis in Alkene Functionalization

Aryl iodides are valuable precursors in photoredox catalysis for the functionalization of alkenes. nih.govacs.org Under visible light irradiation and in the presence of a suitable photocatalyst, the C–I bond can undergo homolytic cleavage to generate an aryl radical. nih.govurfu.ru This highly reactive intermediate can then participate in a variety of transformations.

One significant application is the addition of the aryl radical to the double bond of an alkene. acs.orgmdpi.com This generates a new alkyl radical, which can be further functionalized in a multicomponent reaction. For instance, processes have been developed for the hydroxyarylation of alkenes using aryl halides, O₂, and a photoredox catalyst. nih.govacs.org Similarly, photoredox-catalyzed sulfonylation of alkenes can be achieved using alkyl or aryl iodides as radical precursors. nih.gov The methodology is tolerant of various functional groups, making it a versatile tool for synthesis. rsc.orgorganic-chemistry.org

In the context of this compound, irradiation with visible light in a photoredox cycle would generate the 3-tert-butyl-5-(methoxycarbonyl)phenyl radical. This radical could then be trapped by an alkene to form a new C-C bond, leading to more complex molecular structures.

Light-Induced Radical Processes Involving Iodobenzoate Moieties

The photochemical generation of aryl radicals from aryl iodides is a fundamental process in organic photochemistry. acs.orgnih.gov The C–I bond is relatively weak and can be cleaved by UV or, in sensitized systems, visible light to produce an aryl radical and an iodine radical. nih.govacs.org This process can occur without a photocatalyst, though the efficiency may be lower. rsc.org

The generated aryl radical from an iodobenzoate moiety can participate in several reaction pathways beyond alkene addition:

Hydrogen Atom Abstraction : The radical can abstract a hydrogen atom from the solvent or another molecule, leading to a de-iodinated product.

Radical-Radical Coupling : The aryl radical can couple with other radicals present in the system. rsc.org

Electron Donor-Acceptor (EDA) Complex Formation : Aryl iodides can form an EDA complex with an electron donor. Upon photoexcitation, single-electron transfer can occur, generating the aryl radical. rsc.orgnih.gov

The presence of iodine in photochemical systems can sometimes lead to complex secondary reactions, as molecular iodine itself can be photochemically active and inhibit or alter radical reaction pathways. nih.govnih.gov

Detailed Mechanistic Elucidation of Key Transformations

The key transformations involving this compound are predominantly cross-coupling reactions. The mechanism of these reactions, particularly those catalyzed by copper, can be complex and is often the subject of debate. Evidence from studies on similar aryl iodides suggests that both radical and non-radical pathways can be operative, depending on the specific reaction conditions and substrates.

The involvement of radical intermediates in copper-catalyzed reactions is a point of mechanistic discussion. In some instances, particularly with secondary iodides, the observation of racemization has pointed towards the intermediacy of free radicals. thieme-connect.de For reactions involving aryl halides like this compound, the possibility of a single-electron transfer (SET) from a low-valent metal catalyst to the aryl iodide could generate an aryl radical.

However, for many copper-catalyzed cross-coupling reactions, evidence argues against the prevalence of free-radical intermediates. thieme-connect.de The use of free-radical trapping agents in similar reaction systems has often been shown to have little to no effect on the reaction outcome, suggesting that if radicals are formed, they may not be the primary productive species in the main catalytic cycle. thieme-connect.de

It is important to note that the specific influence of the tert-butyl group at the meta-position of this compound on the propensity to form radical intermediates has not been specifically investigated in the available literature.

In the context of organometallic cross-coupling reactions, such as the Sonogashira or Suzuki couplings where copper is often used as a co-catalyst, a generally accepted mechanism involves a series of well-defined steps in a catalytic cycle. While a definitive cycle for this compound is not provided in the literature, a plausible pathway for a copper-catalyzed reaction can be proposed.

A non-radical mechanism is often favored, which typically involves the following key steps:

Oxidative Addition: The reaction is often initiated by the oxidative addition of the aryl iodide, this compound, to a low-valent copper(I) species. This step involves the cleavage of the carbon-iodine bond and the formation of a higher-valent organocopper intermediate, potentially a copper(III) species. thieme-connect.de Studies on similar systems have suggested that this oxidative addition can proceed with inversion of configuration at a stereogenic center, which is inconsistent with a free-radical pathway. thieme-connect.de

Transmetalation (in the case of co-catalyzed reactions): In reactions like the Suzuki coupling, the organocopper intermediate would then undergo transmetalation with the organoboron species. In a Sonogashira reaction, a copper acetylide would be formed.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the copper(III) intermediate. This step forms the new carbon-carbon bond of the product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

The table below outlines the proposed general steps in a non-radical catalytic cycle involving an aryl iodide like this compound.

| Step | Description | Plausible Intermediates |

| 1. Oxidative Addition | The aryl iodide adds to the Cu(I) catalyst. | Aryl-Cu(III)-Iodide complex |

| 2. Transmetalation/Ligand Exchange | The coupling partner (e.g., organoboron compound or terminal alkyne) reacts with the Cu(III) intermediate. | Di-organo-Cu(III) complex |

| 3. Reductive Elimination | The two organic moieties couple, and the C-C bond is formed, regenerating the Cu(I) catalyst. | Coupled product and Cu(I) catalyst |

It is important to reiterate that this represents a generalized catalytic cycle, and the specific intermediates and rate-determining steps for reactions involving this compound would require dedicated experimental and computational studies for definitive elucidation.

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-tert-butyl-5-iodobenzoate is expected to show distinct signals for each type of proton. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region around 1.3 ppm. The three protons of the methyl ester group would also produce a singlet, expected further downfield, around 3.9 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position, situated between the two bulky substituents, would likely appear as a triplet (or more accurately, a triplet of triplets with small coupling constants). The protons at C4 and C6 would also show distinct splitting patterns, likely as doublets of doublets, based on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, ten distinct signals are predicted. The carbonyl carbon of the ester would be the most downfield signal, typically in the 165-170 ppm range. The aromatic carbons would appear between approximately 90 and 155 ppm; the carbon atom bonded to the iodine (C5) would be significantly shielded and appear far upfield (around 90-95 ppm), which is a characteristic effect of heavy halogens. The quaternary carbon of the tert-butyl group would be found around 35 ppm, and its methyl carbons would resonate near 31 ppm. The methyl ester carbon is expected around 52 ppm.

2D NMR Techniques: To confirm the assignments made from 1D spectra, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl and tert-butyl proton signals to their respective carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~ 1.3 (s, 9H) | ~ 31.2 (CH₃) |

| -C (CH₃)₃ | - | ~ 35.0 |

| Ar-H2 | ~ 8.0 (t, J ≈ 1.5 Hz, 1H) | ~ 135.0 |

| Ar-H4 | ~ 8.2 (dd, 1H) | ~ 142.0 |

| Ar-H6 | ~ 7.8 (dd, 1H) | ~ 128.0 |

| -OCH₃ | ~ 3.9 (s, 3H) | ~ 52.5 |

| -C=O | - | ~ 165.5 |

| Ar-C1 (-COOCH₃) | - | ~ 132.0 |

| Ar-C3 (-C(CH₃)₃) | - | ~ 153.0 |

| Ar-C5 (-I) | - | ~ 94.0 |

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary. s = singlet, t = triplet, dd = doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making them powerful tools for structural identification.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, expected in the region of 1720-1730 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic ring (around 3050-3100 cm⁻¹) and the aliphatic tert-butyl and methyl groups (around 2850-2960 cm⁻¹). The C-O stretching vibrations of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear as a series of bands between 1450 and 1600 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, typically in the far-infrared region around 500-600 cm⁻¹, and may be weak.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the substitution pattern.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | -C(CH₃)₃, -OCH₃ | 2960 - 2850 | Strong |

| C=O Stretch | Ester | 1730 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1570, 1470 | Medium |

| C-H Bend (Aliphatic) | -C(CH₃)₃ | 1465, 1370 | Medium |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

| C-I Stretch | Aryl-Iodide | 600 - 500 | Weak to Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₅IO₂), the calculated exact mass of the molecular ion [M]⁺ is 318.0117 u.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak is expected to be prominent. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, and the loss of the methoxycarbonyl group (•COOCH₃). For this specific molecule, a very prominent fragmentation would be the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation, followed by the loss of isobutene. The cleavage of the entire tert-butyl group is also a highly probable pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Lost Neutral |

| 318 | [M]⁺ | - |

| 303 | [M - CH₃]⁺ | •CH₃ |

| 287 | [M - OCH₃]⁺ | •OCH₃ |

| 261 | [M - C₄H₉]⁺ | •C₄H₉ |

| 233 | [M - C₄H₉ - CO]⁺ | •C₄H₉, CO |

| 134 | [M - I - COOCH₃]⁺ | •I, •COOCH₃ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While no specific crystal structure for this compound is publicly available, analysis of closely related structures allows for a reasoned prediction of its solid-state characteristics. nih.govflinders.edu.au X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in a crystal lattice.

It is expected that the benzene ring would be essentially planar. The ester group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent hydrogen at C6. The bulky tert-butyl group would likely influence the crystal packing, preventing efficient π-stacking between aromatic rings. Instead, intermolecular interactions would likely be dominated by weaker van der Waals forces and potentially halogen bonding, where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic region on a neighboring molecule, such as the carbonyl oxygen.

Advanced Spectroscopic Techniques for Dynamic Studies and Conformational Dynamics

The structure of this compound contains groups capable of rotation, such as the tert-butyl group and the methyl ester group. The dynamics of these rotations can be studied using Variable-Temperature (VT) NMR spectroscopy. nih.govox.ac.ukoxinst.com

At room temperature, the rotation of the tert-butyl group around its C-C bond is very fast on the NMR timescale, resulting in a single sharp singlet for the nine equivalent protons. However, by lowering the temperature, this rotation can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the single peak would broaden and eventually split into separate signals for the inequivalent methyl groups in the frozen conformation. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier (ΔG‡) for this rotation can be calculated, providing insight into the steric constraints within the molecule. Similarly, VT-NMR could potentially be used to study the rotational barrier of the C(aryl)-C(O) bond of the ester group.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry. For Methyl 3-tert-butyl-5-iodobenzoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information about its electronic properties and energetics. researchgate.net

A key aspect of DFT studies is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester group and the iodine atom, indicating regions susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape of flexible molecules like this compound. The presence of the tert-butyl group and the methyl ester group introduces several rotatable bonds, leading to a variety of possible three-dimensional arrangements (conformers).

Molecular Mechanics employs classical physics to model the potential energy of a system as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped, and low-energy, stable conformers can be identified.

Molecular Dynamics simulations build upon MM by introducing temperature and time, allowing the molecule's dynamic behavior to be observed. aip.org An MD simulation of this compound would reveal how the molecule moves and changes shape over time, providing insights into the flexibility of the tert-butyl and ester groups. aip.org It can also be used to study intermolecular interactions in a condensed phase, simulating how multiple molecules of this compound would pack together in a liquid or solid state. acs.org The analysis of torsional angles, such as the one between the aromatic ring and the ester group, can reveal the preferred orientations and the energy barriers for rotation. aip.org

Table 2: Hypothetical Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound

| Torsional Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C(Ar)-C(Ar)-C(=O)-O | 15.2 | 5.8 |

| C(Ar)-C(ester)-O-CH3 | 178.9 | 4.2 |

| C(Ar)-C(tert-butyl) | 30.1 | 10.5 |

Note: The values in this table are hypothetical and represent the type of data that can be extracted from MD simulations.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.com By optimizing the molecular geometry and then performing a GIAO calculation, one can obtain theoretical ¹H and ¹³C NMR chemical shifts. mdpi.comwisc.edu These predicted shifts, when compared to experimental data, can aid in the definitive assignment of signals in the NMR spectrum. acs.org

Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, one can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These predicted frequencies can then be correlated with the peaks observed in an experimental IR spectrum, helping to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the ester group or the C-H vibrations of the aromatic ring and alkyl groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus/Vibrational Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹³C (C=O) | 165.8 | 166.2 |

| ¹H (O-CH₃) | 3.85 | 3.89 |

| IR (C=O stretch) | 1725 | 1720 |

| IR (C-I stretch) | 530 | 535 |

Note: The values in this table are hypothetical and illustrate the expected correlation between predicted and experimental spectroscopic data.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could theoretically model its formation via a Fischer esterification reaction between 3-tert-butyl-5-iodobenzoic acid and methanol, catalyzed by an acid. masterorganicchemistry.com

Using DFT, one can map the entire reaction pathway, starting from the reactants, through any intermediates and transition states, to the final products. youtube.com By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy difference between the reactants and the highest-energy transition state. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes that occur during the reaction. youtube.com Such studies can help to understand the factors that influence the reaction rate and to predict the feasibility of a given reaction under specific conditions.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Analyses

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the structural features of molecules with their reactivity or physical properties. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally determined properties for a series of related compounds.

For a class of compounds like substituted benzoates, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. nih.gov The model would use various molecular descriptors calculated for each compound, including constitutional, topological, geometrical, and electronic descriptors. Once a statistically robust model is established, it can be used to predict the properties of new, unsynthesized compounds like this compound.

Similarly, a QSRR model could be developed to predict the reactivity of substituted benzoates in a particular reaction. By correlating descriptors with reaction rates or equilibrium constants, one could predict the reactivity of this compound without performing the actual experiment. These models are particularly useful in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

Applications in Organic Synthesis and Emerging Fields

Methyl 3-tert-butyl-5-iodobenzoate as a Key Building Block in Multi-Step Organic Syntheses

The true power of this compound lies in its utility as a foundational component for constructing more complex molecular architectures. The presence of the iodine atom is particularly crucial, as it provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Complex Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

In the pharmaceutical industry, the quest for novel and effective drugs is relentless. The synthesis of new active pharmaceutical ingredients (APIs) often involves intricate multi-step processes where the precise assembly of molecular fragments is paramount. This compound serves as an important precursor in the synthesis of such complex pharmaceutical intermediates. The sterically hindering tert-butyl group can influence the conformation of the final molecule, which can be critical for its biological activity.

The iodo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are workhorses in modern medicinal chemistry, allowing for the efficient and selective formation of new bonds. For instance, the iodine can be replaced with a variety of other functional groups or molecular fragments, enabling the construction of a diverse library of compounds for biological screening. While specific examples directly citing this compound are often proprietary, the use of structurally similar 3,5-disubstituted iodobenzoates in the synthesis of bioactive molecules is well-documented. researchgate.netnih.govmdpi.com These compounds are frequently employed in the development of new therapeutics.

A hypothetical synthetic route illustrating this utility is the coupling of this compound with a boronic acid derivative via a Suzuki coupling reaction. This would yield a biphenyl (B1667301) compound, a common motif in many drug molecules. The tert-butyl group in this context can enhance the metabolic stability of the resulting compound.

| Reaction Type | Reactants | Potential Product | Significance in Pharmaceuticals |

| Suzuki Coupling | This compound, Arylboronic acid | Methyl 5-tert-butyl-[1,1'-biphenyl]-3-carboxylate derivative | Synthesis of biaryl scaffolds for enzyme inhibitors or receptor antagonists. |

| Heck Reaction | This compound, Alkene | Methyl 3-tert-butyl-5-vinylbenzoate derivative | Introduction of unsaturated side chains for further functionalization. |

| Sonogashira Coupling | This compound, Terminal alkyne | Methyl 3-tert-butyl-5-(phenylethynyl)benzoate derivative | Creation of rigid linkers in drug design. |

Precursor in the Elaboration of Agrochemicals and Specialty Chemicals

The versatility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. In the agrochemical industry, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant endeavor. The structural motifs accessible from this building block can be tailored to interact with specific biological targets in pests or weeds. For example, the synthesis of pyrazole-containing agrochemicals, known for their fungicidal and insecticidal properties, can be envisioned using precursors derived from 3,5-disubstituted pyrazoles. thieme.de

In the field of specialty chemicals, this compound can be used to synthesize molecules with unique properties, such as antioxidants or light stabilizers for polymers. The tert-butyl group is a common feature in many antioxidant compounds due to its ability to scavenge free radicals.

Derivatization for the Design of Functional Molecules

The term "derivatization" refers to the transformation of a chemical compound into a product of similar structure, called a derivative. rsc.org This process is fundamental in tailoring molecules for specific functions.

Exploration of Structure-Activity Relationships in Bioactive Analogues

A crucial aspect of drug discovery is understanding the structure-activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, medicinal chemists can optimize its properties. This compound is an excellent starting point for such SAR studies. The iodine atom can be readily replaced with a wide variety of substituents using techniques like palladium-catalyzed coupling reactions, allowing for the exploration of how different groups at the 5-position affect biological activity. The tert-butyl group at the 3-position provides a constant structural feature while the rest of the molecule is varied. This systematic approach is crucial for the rational design of more potent and selective drugs. nih.gov

Development of Molecular Probes and Imaging Agents

Molecular probes are essential tools in chemical biology and medical diagnostics, allowing for the visualization and study of biological processes at the molecular level. Iodinated compounds have a long history of use as X-ray contrast agents due to the high atomic number of iodine, which makes it opaque to X-rays. radiologykey.comnih.gov All currently used iodinated radiocontrast agents are derivatives of benzoic acid. radiologykey.com By incorporating a radioactive isotope of iodine, this compound could be transformed into a PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) imaging agent. Such agents could be designed to target specific receptors or enzymes in the body, providing valuable diagnostic information.

Potential in Materials Science Applications

The unique structural features of this compound also lend themselves to applications in materials science. The aromatic ring and the potential for creating extended conjugated systems through reactions at the iodo-position make it a candidate for the synthesis of novel polymers with interesting electronic or optical properties.

Monomer in Polymer Synthesis with Tailored Properties

There is currently no published research detailing the use of this compound as a monomer in polymer synthesis. The potential for this compound to act as a building block for polymers with tailored properties remains a theoretical concept rather than an experimentally verified application. The combination of its functional groups could, in principle, allow for its polymerization through various mechanisms, potentially leading to polymers with unique thermal, mechanical, or optical characteristics. However, without experimental data, any discussion of its role in creating polymers with specific, tailored properties would be speculative.

Incorporation into Organic Electronic and Optoelectronic Materials

Similarly, the scientific literature lacks specific examples of this compound being incorporated into organic electronic or optoelectronic materials. The design of new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices often involves the synthesis of novel aromatic compounds. While the structural motifs present in this compound are relevant to this field, there are no available reports of its synthesis and characterization within the context of electronic or optoelectronic material development.

Future Research Directions and Interdisciplinary Perspectives

Development of Asymmetric Syntheses Incorporating Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. wikipedia.org While Methyl 3-tert-butyl-5-iodobenzoate is achiral, its derivatives, created through reactions at the aromatic ring or ester group, could possess chirality. Future research could focus on developing asymmetric methods to synthesize such chiral derivatives.

One established strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org A variety of auxiliaries have been developed, many derived from readily available natural sources. researchgate.net Examples include oxazolidinones (Evans auxiliaries), camphorsultam, and pseudoephedrine. wikipedia.orgnih.govrsc.org In a typical approach, the chiral auxiliary is attached to the molecule, the stereoselective reaction is performed, and then the auxiliary is cleaved and can often be recovered. wikipedia.orgresearchgate.net For instance, a carboxylic acid can be reacted with an auxiliary like pseudoephedrine to form an amide, which then directs the stereoselective alkylation at the α-position. nih.gov

Future work on this compound could involve its conversion to the corresponding carboxylic acid (3-tert-butyl-5-iodobenzoic acid) and subsequent attachment to a chiral auxiliary. This would enable diastereoselective functionalization of the molecule, for example, through asymmetric alkylation or aldol (B89426) reactions. researchgate.net The development of new, highly effective chiral auxiliaries tailored for specific transformations remains an active area of research. rsc.orgiupac.org

Table 1: Examples of Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Key Feature(s) |

|---|---|---|

| Oxazolidinones | Asymmetric aldol reactions, alkylations, Diels-Alder reactions. researchgate.net | Highly predictable stereocontrol, well-established methods for attachment and removal. researchgate.net |

| Camphorsultam | Asymmetric Michael additions, synthesis of oxazoline (B21484) rings. wikipedia.org | Provides high diastereoselectivity, often superior to other auxiliaries in specific reactions. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to form enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov | Versatile, provides high stereocontrol, particularly in forming quaternary carbon centers. nih.gov |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Component of chiral catalysts for various asymmetric reactions. wikipedia.org | Axially chiral, forms stable complexes with metals. wikipedia.org |

Exploration of Electrochemical and Flow Chemistry Approaches for Synthesis and Functionalization

Modern synthetic chemistry is increasingly moving towards greener, more efficient, and safer methodologies. nih.gov Electrochemical synthesis and flow chemistry represent two such powerful approaches that could be applied to this compound.

Electrochemical Synthesis: Electrosynthesis uses electricity to drive chemical reactions, often avoiding the need for harsh or toxic oxidizing or reducing agents. nih.gov The iodination of aromatic compounds, a key step in the synthesis of the title compound, can be achieved electrochemically. acs.orgresearchgate.net This method involves the anodic oxidation of molecular iodine (I₂) to generate the highly reactive iodinating species I⁺. acs.orgresearchgate.net This electrochemically generated reagent can then react with aromatic compounds to produce aryl iodides. researchgate.net This approach is a greener alternative to traditional methods that may use hazardous oxidants. nih.govresearchgate.net Furthermore, electrochemical methods have been developed for synthesizing hypervalent iodine reagents, which are versatile tools in organic synthesis. nih.gov Applying these techniques to 3-tert-butylbenzoic acid or its methyl ester could provide a more sustainable route to this compound.

Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govresearchgate.net This technology offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reaction efficiency, and ease of scalability. nih.govresearchgate.netflowchemistrysociety.com For the functionalization of this compound, flow chemistry could be particularly advantageous. For instance, C-H activation and functionalization reactions, which are often challenging to control in batch, can be significantly improved using flow reactors. researchgate.net Coupling reactions involving the iodine substituent, such as Heck or Suzuki reactions, could also be optimized in flow systems. mdpi.com The ability to telescope multiple reaction steps without intermediate purification is another significant benefit of flow chemistry, potentially streamlining the synthesis of complex molecules derived from this compound. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Organic Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size; scaling up can be non-linear and problematic. | Easily scalable by running the system for a longer time or by "numbering-up" reactors. researchgate.net |

| Safety | Potentially hazardous due to large volumes of reagents and exotherms. | Inherently safer due to small reaction volumes at any given time. researchgate.net |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Superior heat and mass transfer due to high surface-area-to-volume ratio. nih.gov |

| Process Control | Manual or semi-automated; precise control can be difficult. | Fully automated with precise control over parameters like temperature, pressure, and residence time. |

| Multistep Synthesis | Requires isolation and purification at each step. | Allows for "telescoping" of multiple reaction steps, reducing manual handling and waste. nih.govmdpi.com |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For a molecule like this compound, AI and ML could be transformative. For example, predicting the regioselectivity of further electrophilic aromatic substitutions on its ring can be challenging due to the competing directing effects of the substituents. An ML model, trained on quantum mechanical descriptors and existing reaction data, could predict the most likely site of reaction with high accuracy. acs.org Such predictive tools bypass the need for extensive, time-consuming trial-and-error experimentation. mdpi.com

Expansion into Catalysis, Supramolecular Chemistry, and Nanotechnology Applications

The structural features of this compound and its derivatives suggest potential applications in several advanced materials fields.

Catalysis: The benzoic acid moiety is a known directing group in C-H activation/functionalization reactions. nih.gov Derivatives of this compound could be designed as ligands for transition metal catalysts. The specific steric and electronic properties conferred by the tert-butyl and iodo groups could influence the catalyst's activity and selectivity. For example, urea-substituted cyclopentadienyl (B1206354) ligands have been used in rhodium catalysts to accelerate the C-H olefination of benzoic acid derivatives through hydrogen bonding interactions. nih.gov

Supramolecular Chemistry: Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. nih.gov The iodo-substituted benzoic acid structure is an excellent candidate for forming such assemblies. The iodine atom can act as a halogen bond donor, a strong, directional interaction with Lewis bases like nitrogen or oxygen atoms. nih.gov Simultaneously, the carboxylic acid group (after hydrolysis of the methyl ester) is a classic hydrogen bond donor and acceptor. The combination of these two interactions could be used to construct complex, well-defined supramolecular architectures like co-crystals and molecular networks. nih.gov These materials could have interesting properties for applications in materials science and crystal engineering.

Nanotechnology: Functionalized organic molecules are crucial for the development of nanomaterials with tailored properties. nih.gov Benzoate (B1203000) derivatives have been used to functionalize nanoparticles, imparting stability and new functionalities. researchgate.netspringerprofessional.de For example, sodium benzoate has been used to synthesize and cap silver nanoparticles, which exhibit antimicrobial properties. researchgate.netspringerprofessional.de Derivatives of this compound could be explored as functionalizing agents for various nanoparticles (e.g., gold, silica). nih.gov The presence of the iodine atom could offer a reactive handle for further modification after nanoparticle formation or could itself impart specific properties, such as increased X-ray attenuation, which is relevant for medical imaging contrast agents. radiologykey.comdrugbank.com The functionalized nanoparticles could find use in areas ranging from biomedical applications like drug delivery and biosensing to advanced coatings. nih.govspecialchem.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.